molecular formula C21H25ClN2O3 B12428360 Cetirizine D8

Cetirizine D8

Cat. No.: B12428360
M. Wt: 396.9 g/mol
InChI Key: ZKLPARSLTMPFCP-BGKXKQMNSA-N
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Description

Significance of Deuterated Analogues in Contemporary Chemical and Pharmaceutical Science

Deuterated analogues, a specific class of SIL compounds where hydrogen atoms are replaced by deuterium (B1214612), are particularly significant in modern chemical and pharmaceutical science. clearsynth.com Deuterium labeling offers a robust method for distinguishing between a compound of interest and its labeled internal standard in analytical techniques, most notably in mass spectrometry (MS). clearsynth.comscioninstruments.com This distinction is fundamental for achieving accurate and precise quantitative analysis, as it allows for the correction of variability that can occur during sample preparation and analysis. clearsynth.comaptochem.com

In pharmaceutical research, deuterated standards are indispensable for several applications:

Pharmacokinetic Studies: They are used to determine how a drug is absorbed, distributed, metabolized, and excreted by the body. moravek.com

Metabolite Identification: Deuterium labeling is an effective tool for identifying the metabolites of a drug. medchemexpress.com

Bioanalytical Method Validation: These standards are crucial for developing and validating robust and reliable analytical methods. clearsynth.comclearsynth.com

The use of deuterated internal standards enhances the accuracy of quantification by compensating for matrix effects, where other components in a complex sample can interfere with the analysis. clearsynth.com

Overview of Cetirizine (B192768) D8 within the Context of Deuterated Research Standards

Cetirizine D8 is the deuterium-labeled analogue of Cetirizine, a second-generation antihistamine. neo-biotech.commedchemexpress.com In this compound, eight hydrogen atoms on the piperazine (B1678402) ring have been replaced with deuterium atoms. caymanchem.comveeprho.com This specific labeling makes it an ideal internal standard for the quantification of Cetirizine and its enantiomers, (R)-cetirizine and (S)-cetirizine, in biological samples using gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS). clearsynth.comcaymanchem.combiomol.com

The significant mass difference between this compound and unlabeled Cetirizine allows for their clear differentiation in mass spectrometric analysis, leading to highly accurate and reliable measurements. aptochem.comrmtcnet.com This precision is critical in research settings for applications such as therapeutic drug monitoring and metabolic research. veeprho.com

Below are the detailed chemical properties of this compound.

PropertyValue
Chemical Name 2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl-2,2,3,3,5,5,6,6-d8)ethoxy)acetic acid
Synonyms Acetic acid, [2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl-2,2,3,3,5,5,6,6-d8]ethoxy] hydrochloride
CAS Number 774596-22-4 (for Cetirizine-d8), 2070015-04-0 (for Cetirizine-d8 dihydrochloride)
Molecular Formula C₂₁H₁₇D₈ClN₂O₃
Molecular Weight 396.9 g/mol

Table 1: Chemical Properties of this compound. clearsynth.comcaymanchem.com

The hydrochloride salt form, this compound Dihydrochloride, is also commonly used in research. veeprho.commedchemexpress.com

PropertyValue
Chemical Name 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-acetic acid, dihydrochloride
Molecular Formula C₂₁H₁₇D₈ClN₂O₃ · 2HCl
Molecular Weight 469.9 g/mol
Purity ≥99% deuterated forms (d₁-d₈)
Formulation Solid
Solubility Slightly soluble in methanol (B129727) and water

Table 2: Chemical Properties of this compound Dihydrochloride. caymanchem.combiomol.com

The high isotopic purity of this compound ensures minimal interference from the unlabeled compound, making it a reliable standard for sensitive analytical applications. caymanchem.comcaymanchem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H25ClN2O3

Molecular Weight

396.9 g/mol

IUPAC Name

2-[2-[4-[(4-chlorophenyl)-phenylmethyl]-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]ethoxy]acetic acid

InChI

InChI=1S/C21H25ClN2O3/c22-19-8-6-18(7-9-19)21(17-4-2-1-3-5-17)24-12-10-23(11-13-24)14-15-27-16-20(25)26/h1-9,21H,10-16H2,(H,25,26)/i10D2,11D2,12D2,13D2

InChI Key

ZKLPARSLTMPFCP-BGKXKQMNSA-N

Isomeric SMILES

[2H]C1(C(N(C(C(N1CCOCC(=O)O)([2H])[2H])([2H])[2H])C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)([2H])[2H])[2H]

Canonical SMILES

C1CN(CCN1CCOCC(=O)O)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Synthetic Methodologies for Deuterated Cetirizine Analogues

Strategies for Site-Specific Deuterium (B1214612) Incorporation

The precise placement of deuterium atoms within the cetirizine (B192768) molecule is crucial for achieving the desired therapeutic effects. Several strategies have been developed to ensure site-specific incorporation.

Hydrogen Isotope Exchange (HIE) Approaches

Hydrogen Isotope Exchange (HIE) represents a direct method for introducing deuterium into a molecule. chemrxiv.org This approach typically involves the use of a catalyst to facilitate the exchange of hydrogen atoms with deuterium from a deuterium source, such as heavy water (D₂O). tn-sanso.co.jpnih.govnih.gov

For cetirizine, HIE can be catalyzed by various transition metals, including iridium, palladium, platinum, rhodium, and ruthenium. chemrxiv.orggoogle.comresearchgate.net These catalysts, often in the form of nanoparticles or complexes, can direct the exchange to specific positions on the molecule. chemrxiv.orgnih.govnih.gov For instance, iridium-based catalysts have been shown to be effective for the ortho-selective deuteration of aromatic rings. researchgate.net The choice of catalyst and reaction conditions, such as temperature and solvent, plays a critical role in the efficiency and regioselectivity of the deuteration process. google.com

Flow synthesis methods using microwave technology have also been explored to improve the efficiency of H-D exchange reactions, offering potential for faster and more scalable production. tn-sanso.co.jp

Synthesis through Deuterated Precursors and Building Blocks

An alternative and often more controlled method for producing deuterated cetirizine involves the use of deuterated precursors and building blocks. nih.gov This bottom-up approach allows for the precise placement of deuterium atoms at desired locations within the final molecule.

The synthesis of Cetirizine D8, for example, can be achieved by utilizing deuterated starting materials in the established synthetic route of cetirizine. Key precursors for cetirizine synthesis include 1-[(4-chlorophenyl)(phenyl)-methyl]piperazine and a side chain containing an ethoxyacetic acid moiety. researchgate.netgoogle.com By employing a deuterated version of one or both of these precursors, the deuterium atoms can be incorporated into the final this compound structure. For instance, using a deuterated piperazine (B1678402) ring or a deuterated ethoxyacetic acid fragment would lead to the desired isotopic labeling. medchemexpress.commedchemexpress.compharmaffiliates.com This method offers high regioselectivity and isotopic purity, as the deuterium is introduced at a specific, predetermined position. nih.govd-nb.info

Catalytic Deuteration Techniques

Catalytic deuteration encompasses a range of techniques that utilize catalysts to introduce deuterium into organic molecules. This can include methods that fall under HIE, as well as other catalytic reactions. For instance, nanostructured iron catalysts have been developed for the selective deuteration of (hetero)arenes using D₂O under hydrogen pressure, offering a scalable and efficient method. nih.govnih.gov

In the context of cetirizine, catalytic deuteration can be applied to intermediates or the final molecule. For example, catalytic reduction of a suitable precursor with deuterium gas (D₂) in the presence of a catalyst like palladium on carbon (Pd/C) can introduce deuterium. epj-conferences.org The choice of catalyst is crucial, as it can influence the position and extent of deuterium incorporation. acs.org

Challenges in Achieving High Isotopic Purity and Regioselectivity

A significant challenge in the synthesis of deuterated compounds is achieving high isotopic purity and regioselectivity. bvsalud.orgd-nb.info Isotopic purity refers to the percentage of molecules that contain the desired number of deuterium atoms at the specified positions, while regioselectivity refers to the precision of placing deuterium at the intended atomic sites. d-nb.info

Several factors can contribute to isotopic impurities, including under- or over-deuteration and mis-deuteration at unintended positions. d-nb.info In HIE methods, the reaction conditions must be carefully controlled to prevent scrambling of the deuterium label and to ensure exchange occurs only at the desired sites. chemrxiv.org The choice of catalyst is paramount in directing the deuteration to the correct positions. chemrxiv.org

With precursor-based synthesis, the isotopic purity of the starting materials is critical to the purity of the final product. nih.gov Incomplete deuteration of the precursor will inevitably lead to a mixture of isotopologues in the final product. d-nb.info Analytical techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are essential for determining the isotopic purity and regioselectivity of the synthesized deuterated compounds. researchgate.net

Considerations for Scalable Laboratory Synthesis

The transition from small-scale laboratory synthesis to a larger, more scalable process presents several considerations. nih.govnih.gov The cost and availability of deuterated starting materials and reagents are significant factors. tn-sanso.co.jpglobalgrowthinsights.com For instance, heavy water (D₂O) is a relatively inexpensive deuterium source, but its use in HIE may require high temperatures and pressures, posing scalability challenges. tn-sanso.co.jp

The development of robust and efficient catalytic systems is crucial for industrial-scale production. nih.govnih.gov Catalysts should be recoverable and reusable to minimize costs. Flow chemistry is emerging as a promising technology for the scalable synthesis of deuterated compounds, offering advantages such as improved reaction control, higher efficiency, and easier scale-up compared to traditional batch processes. tn-sanso.co.jp

Advanced Analytical Characterization of Cetirizine D8

Spectroscopic Techniques for Structural Elucidation and Isotopic Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the isotopic enrichment of Cetirizine (B192768) D8.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 2H)

¹H NMR (Proton NMR): In the ¹H NMR spectrum of Cetirizine D8, the signals corresponding to the protons on the piperazine (B1678402) ring are expected to be absent or significantly diminished due to their replacement with deuterium (B1214612). nih.gov The remaining proton signals, such as those from the aromatic rings and the ethoxyacetic acid moiety, should be consistent with the parent Cetirizine structure. chemicalbook.comresearchgate.netresearchgate.net

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in this compound are expected to be very similar to those of unlabeled Cetirizine, with minor shifts possible for the carbons directly bonded to deuterium. rsc.orgbenthamopen.com

²H NMR (Deuterium NMR): ²H NMR directly observes the deuterium nuclei, providing definitive evidence of deuteration. The spectrum would show signals at chemical shifts corresponding to the positions of the deuterium atoms on the piperazine ring.

Technique Key Findings for this compound References
¹H NMRAbsence or significant reduction of signals for piperazine ring protons. nih.gov
¹³C NMRCarbon skeleton consistent with Cetirizine structure, minor shifts for deuterated carbons. rsc.orgbenthamopen.com
²H NMRDirect detection of deuterium signals at the piperazine ring positions.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Isotopic Distribution Analysis

Mass spectrometry is a primary technique for determining the molecular weight and isotopic distribution of this compound.

Mass Spectrometry (MS): Standard MS analysis confirms the increase in molecular weight corresponding to the incorporation of eight deuterium atoms. The molecular weight of this compound is approximately 396.9 g/mol , compared to the non-deuterated form. clearsynth.com

High-Resolution Mass Spectrometry (HRMS): HRMS provides highly accurate mass measurements, allowing for the precise determination of the isotopic distribution. This is crucial for assessing the isotopic purity, which is typically specified as the percentage of deuterated forms (d1-d8). caymanchem.comcaymanchem.combioscience.co.uk For instance, a purity of ≥99% deuterated forms (d1-d8) with ≤1% d0 (unlabeled) is a common specification. caymanchem.com Non-targeted impurity profiling using HRMS coupled with data-dependent MS² acquisition can also identify and characterize various impurities. nih.gov

Technique Key Findings for this compound References
MSIncreased molecular weight confirming deuterium incorporation. clearsynth.com
HRMSPrecise determination of isotopic distribution and purity. caymanchem.comcaymanchem.combioscience.co.uknih.gov

Vibrational Spectroscopy (e.g., Infrared, Raman) for Deuteration Confirmation

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, offers a complementary method for confirming deuteration. The replacement of hydrogen with the heavier deuterium isotope leads to a predictable shift in the vibrational frequencies of the C-D bonds compared to the C-H bonds. libretexts.orgresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic C-D stretching and bending vibrations at lower wavenumbers compared to the corresponding C-H vibrations in unlabeled Cetirizine. d-nb.infoacs.org

Raman Spectroscopy: Similar to IR, Raman spectroscopy can detect the shifted vibrational modes associated with the deuterated piperazine ring. researchgate.netcdnsciencepub.com

The observation of these isotopic shifts provides strong evidence for the successful deuteration of the molecule.

Chromatographic Techniques for Purity and Impurity Profiling

Chromatographic techniques are essential for assessing the chemical purity of this compound and for identifying and quantifying any potential impurities.

High-Performance Liquid Chromatography (HPLC) Methodologies

HPLC is a widely used technique for the analysis of pharmaceutical compounds. For this compound, reversed-phase HPLC methods are commonly employed to determine its purity. lgcstandards.comlgcstandards.com These methods can separate this compound from its non-deuterated counterpart and other related impurities. shimadzu.comijapbc.cominternationalscholarsjournals.comgoogle.comresearchgate.net The purity is often reported as a percentage, for example, >95% (HPLC). lgcstandards.comlgcstandards.com

A typical HPLC method for Cetirizine analysis involves a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile. ijapbc.cominternationalscholarsjournals.com Detection is usually performed using a UV detector. internationalscholarsjournals.com Stability-indicating HPLC methods are also developed to separate the drug from degradation products formed under various stress conditions. ijapbc.com

Gas Chromatography (GC) Applications

While HPLC is more common for a polar compound like Cetirizine, Gas Chromatography (GC) can also be utilized, often in conjunction with mass spectrometry (GC-MS). caymanchem.comclearsynth.comcaymanchem.combiosynth.combertin-bioreagent.com For GC analysis of polar compounds like Cetirizine, derivatization is often necessary to increase volatility. researchgate.netwisdomlib.org GC-MS is particularly useful for the quantification of Cetirizine and its metabolites in biological matrices, where this compound serves as an internal standard. caymanchem.comclearsynth.comcaymanchem.combertin-bioreagent.com

Analytical Chiral Separations (if applicable to deuterated enantiomers)

Cetirizine is a chiral molecule, existing as a racemic mixture of two enantiomers: (R)-cetirizine (levocetirizine) and (S)-cetirizine. The pharmacological activity resides primarily in the (R)-enantiomer. caymanchem.com The deuterium atoms in this compound are located on the piperazine ring, which is not the chiral center of the molecule. caymanchem.com Therefore, the principles and methods used for the chiral separation of cetirizine enantiomers are directly applicable to the enantiomers of this compound.

The separation of these enantiomers is crucial for pharmacokinetic studies and quality control. Several advanced analytical techniques have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating cetirizine enantiomers. This is typically achieved using chiral stationary phases (CSPs). Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak AD, Chiralcel OD-R), have proven effective. acs.orgmdpi.com For instance, successful separation has been reported on a Chiralpak AD-H column, achieving a resolution (Rs) of 1.85 and an enantioselectivity factor (α) of 1.68. mdpi.com Another approach involves using protein-based CSPs, such as an immobilized human serum albumin (HSA) column, which yielded a baseline separation with a resolution of 1.82. mdpi.com

Capillary Electrophoresis (CE): CE offers a high-efficiency alternative for chiral separations. The technique relies on the addition of a chiral selector to the background electrolyte. Cyclodextrins (CDs) and their derivatives are the most common chiral selectors for cetirizine. researchgate.net Studies have demonstrated successful enantioseparation using sulfated-β-cyclodextrins. researchgate.netscilit.com In one method, optimal conditions were found using a triethanolamine-phosphate buffer (pH 2.5) containing heptakis(2,3-diacetyl-6-sulfato)-β-CD. scilit.com Another approach utilized a dual selector system of borate-glucose complexes and sulfated-β-cyclodextrin to reduce the required concentration of the expensive chiral selector, making the method more cost-effective. nih.gov

Development and Validation of Quantitative Analytical Methods Utilizing this compound

The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) in the development and validation of quantitative bioanalytical methods. caymanchem.com Its use significantly enhances the accuracy, precision, and ruggedness of methods designed to measure cetirizine concentrations in biological samples such as human plasma. capes.gov.br

Application of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of drugs in biological fluids due to its high sensitivity and selectivity. In this context, this compound is indispensable for correcting variations during sample preparation and analysis. capes.gov.brnih.gov

A typical method involves protein precipitation or liquid-liquid extraction to isolate the analyte and the internal standard from the plasma matrix, followed by chromatographic separation and mass spectrometric detection. capes.gov.brnih.gov

Chromatography: Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) chromatography is employed for separation. capes.gov.brnih.gov A HILIC method utilized a Betasil silica (B1680970) column with a mobile phase of acetonitrile, water, acetic acid, and trifluoroacetic acid (93:7:1:0.025, v/v/v/v), achieving a rapid run time of 2.0 minutes. capes.gov.br A UHPLC method used a C18 column with a gradient elution of 0.1% formic acid in water and 0.1% formic acid in acetonitrile. nih.gov

Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode with a positive electrospray ionization (ESI) source. capes.gov.brnih.gov Specific precursor-to-product ion transitions are monitored for both cetirizine and this compound to ensure specificity.

The table below summarizes typical MRM conditions used for the analysis.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Cetirizine389.1201.10-21
166.15-40
Cetirizine-d8 397.1 201.15 -21
166.15 -41
Data sourced from a UHPLC/ESI–MS/MS analysis method. nih.gov

Assessment of Method Sensitivity, Linearity, Precision, and Accuracy

Validation of the analytical method is performed according to international guidelines to ensure its reliability. This compound is crucial for achieving the stringent requirements for precision and accuracy.

Sensitivity: The sensitivity of the method is defined by the lower limit of detection (LOD) and the lower limit of quantification (LLOQ). Ultra-sensitive UHPLC-MS/MS methods have achieved an LLOQ as low as 1 ng/mL in human plasma, while other highly sensitive methods report LLOQs down to 0.3696 ng/mL in whole blood. nih.gov

Linearity: The method's linearity is its ability to elicit test results that are directly proportional to the analyte concentration within a given range. For cetirizine analysis in human plasma, methods are typically linear over a concentration range of 1.00 to 1000 ng/mL, with correlation coefficients (r²) exceeding 0.999. capes.gov.brnih.gov

Precision and Accuracy: Precision measures the closeness of repeated measurements and is expressed as the relative standard deviation (%RSD). Accuracy is the closeness of the measured value to the true value, expressed as relative error (%RE). Validated methods demonstrate high precision and accuracy. For quality control (QC) samples at various concentrations, inter-day precision is typically below 3.0% (%RSD), and accuracy is within ±6.0% (%RE). capes.gov.br

The following table presents validation data from a published LC-MS/MS method for cetirizine in human plasma using this compound.

ParameterLow QC (3 ng/mL)Medium QC (40 ng/mL)High QC (800 ng/mL)
Inter-day Precision (%RSD) <3.0%<3.0%<3.0%
Inter-day Accuracy (%RE) <6.0%<6.0%<6.0%
Absolute Recovery 85.8%84.5%88.0%
Data sourced from a HILIC–MS/MS analysis method. capes.gov.br

Strategies for Mitigating Matrix Effects in Complex Samples

Matrix effects, caused by co-eluting endogenous components from the sample matrix (e.g., plasma, urine), can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. nih.gov Several strategies are employed to mitigate these effects.

Use of a Stable Isotope-Labeled Internal Standard: This is the most effective strategy for compensating for matrix effects. nih.gov this compound co-elutes with cetirizine and experiences nearly identical ionization suppression or enhancement. capes.gov.br By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by the matrix is effectively normalized, ensuring accurate and precise results. nih.gov

Effective Sample Preparation: Reducing the complexity of the sample injected into the LC-MS/MS system is crucial. nih.gov

Solid Phase Extraction (SPE): Automated 96-well SPE on polymer sorbents can effectively clean up samples, removing many interfering components and increasing method ruggedness. capes.gov.br

Liquid-Liquid Extraction (LLE): LLE procedures, for example using ethyl acetate (B1210297) at a specific pH, can selectively extract cetirizine from the biological matrix, leaving many interfering substances behind. nih.gov

Chromatographic Optimization: Adjusting chromatographic conditions can separate the analyte of interest from matrix components that cause interference. nih.gov This can involve optimizing the mobile phase composition, gradient profile, or selecting a different column chemistry (e.g., HILIC vs. Reversed-Phase) to improve the separation. capes.gov.brnih.gov

By combining these strategies, with the use of this compound as a cornerstone, robust and reliable analytical methods can be developed for the accurate quantification of cetirizine in even the most complex biological samples. nih.gov

Mechanistic Chemical and Metabolic Studies Involving Cetirizine D8

Investigations into In Vitro Metabolic Pathways

While Cetirizine (B192768) D8 is primarily synthesized for use as an internal standard in pharmacokinetic studies due to its mass shift, its theoretical metabolic fate can be inferred from studies of its non-deuterated parent compound, Cetirizine. caymanchem.compharmaffiliates.commedchemexpress.com

Enzymatic Biotransformation Studies in Isolated Systems

In vitro studies on the parent compound, Cetirizine, show that it undergoes limited metabolism. The primary metabolic transformation is the oxidative O-dealkylation of the ethoxyacetic acid side chain, which results in a metabolite with negligible antihistaminic activity. fda.govdrugbank.comnih.govdrugs.comnih.gov A mass balance study indicated that a significant portion of Cetirizine is excreted unchanged in the urine, suggesting a low degree of first-pass metabolism. fda.govdrugbank.com

Crucially, Cetirizine is not a significant substrate for the cytochrome P450 (CYP450) enzyme system, which is responsible for the metabolism of many drugs. nih.gov The specific enzymes responsible for its limited metabolism have not been definitively identified. fda.govdrugbank.comdrugs.com For Cetirizine D8, it is expected to follow the same, albeit limited, enzymatic pathways as the parent compound. The eight deuterium (B1214612) atoms are located on the piperazine (B1678402) ring, a site that is not the primary location of metabolic transformation. pharmaffiliates.com

Elucidation of Primary Kinetic Isotope Effects on Reaction Rates

The replacement of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This substitution can lead to a kinetic isotope effect (KIE), where reactions involving the cleavage of this bond proceed at a slower rate. nih.gov In drug metabolism, this effect is most pronounced when the deuteration occurs at a site of metabolic attack, a phenomenon often exploited to enhance the pharmacokinetic profiles of drugs. nih.govplos.org

For this compound, the deuterium labels are on the piperazine ring. pharmaffiliates.com Since the principal metabolic pathway for Cetirizine is oxidative O-dealkylation on the side chain, the KIE on this primary route is predicted to be minimal. fda.govnih.gov However, for any minor metabolic pathways that do involve enzymatic reactions at the piperazine ring, such as N-dealkylation or oxidation, a significant KIE would be expected, slowing these reactions considerably. researchgate.net

Table 1: Expected Impact of Kinetic Isotope Effect (KIE) on this compound Metabolism

Metabolic PathwaySite of ReactionLocation of DeuteriumExpected KIEPredicted Effect on Reaction Rate
Oxidative O-dealkylationEthoxyacetic acid side chainPiperazine ringMinimalNegligible change
N-OxidationPiperazine ring nitrogenPiperazine ringSignificantSlower rate of N-oxide formation
N-dealkylationPiperazine ringPiperazine ringSignificantSlower rate of N-dealkylation

Chemical Stability and Degradation Pathway Analysis of this compound

The chemical stability of this compound is anticipated to be very similar to that of Cetirizine. Forced degradation studies on Cetirizine provide a clear model for the expected behavior of its deuterated analogue under various stress conditions.

Identification and Characterization of Degradation Products

Forced degradation studies on Cetirizine have identified several key degradation products. nih.govijpcsonline.com The compound is particularly susceptible to degradation under oxidative and acidic stress, while remaining relatively stable under basic conditions. ijpcsonline.comnih.gov

The most prominent degradation product identified is Cetirizine N-oxide , which forms via the oxidation of one of the nitrogen atoms in the piperazine ring. researchgate.netresearchgate.netjocpr.com This reaction can be facilitated by oxidizing agents like hydrogen peroxide or by reactive peroxide intermediates that may form in certain pharmaceutical formulations, such as those containing polyethylene (B3416737) glycol (PEG). researchgate.netresearchgate.net

Other identified degradation products, typically formed under more strenuous hydrolytic conditions, result from the cleavage of the molecule. These include α-(4-chlorophenyl) benzyl (B1604629) alcohol and 4-chlorobenzophenone . ijpcsonline.com

For this compound, the degradation products would be the deuterated versions of those identified for Cetirizine, retaining the D8-labeled piperazine ring where applicable.

Table 2: Major Identified Degradation Products of Cetirizine and Their Expected D8 Analogues

Degradation ConditionCetirizine Degradation ProductExpected this compound Degradant
Oxidation (e.g., H₂O₂, PEG-peroxides)Cetirizine N-oxiderac Cetirizine-d8 N-Oxide
Acid Hydrolysisα-(4-chlorophenyl) benzyl alcoholα-(4-chlorophenyl) benzyl alcohol
Oxidation4-chlorobenzophenone4-chlorobenzophenone

Kinetic Studies of Chemical Stability under Controlled Environmental Conditions

Kinetic studies performed on Cetirizine reveal its instability under specific, controlled conditions. The degradation in both acidic and oxidative environments has been shown to follow pseudo-first-order kinetics. nih.gov

In one study, the degradation in 2 M hydrochloric acid (HCl) was investigated over a temperature range of 70-90°C. nih.gov Similarly, degradation mediated by 0.5% hydrogen peroxide (H₂O₂) was studied across temperatures from 50-80°C, also demonstrating a pseudo-first-order reaction rate. nih.gov Conversely, the compound shows significant stability in basic solutions, with very little degradation observed even in 5 M sodium hydroxide (B78521) (NaOH) at 90°C. nih.gov Other studies have confirmed degradation under various stress conditions including heat, UV light, and strong acid, with the highest levels of degradation occurring under strong basic hydrolysis at elevated temperatures (105°C) and acid hydrolysis at 105°C. nih.govrjptonline.org

While these kinetic parameters have been established for Cetirizine, they provide a robust framework for understanding the stability of this compound. The isotopic substitution on the piperazine ring is not expected to substantially alter the reaction kinetics with strong external agents like acid or peroxide.

Table 3: Summary of Kinetic Data for Cetirizine Degradation

ConditionTemperature RangeObserved KineticsStability ProfileReference
2 M HCl70-90°CPseudo-first-orderUnstable nih.gov
0.5% H₂O₂50-80°CPseudo-first-orderUnstable nih.gov
0.1 M - 5 M NaOHup to 90°C-Stable nih.gov
0.1 M HCl105°C-19% degradation nih.gov
0.1 M NaOH105°C-15% degradation nih.gov

Applications of Cetirizine D8 As a Research Standard and Tool

Role as an Internal Standard in Quantitative Bioanalysis

Stable isotope-labeled compounds like Cetirizine (B192768) D8 are invaluable in quantitative bioanalysis, particularly in techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). veeprho.com They serve as internal standards, which are essential for correcting for the loss of analyte during sample preparation and analysis.

Enhancing Measurement Accuracy and Reproducibility in Mass Spectrometry-Based Assays

The primary application of Cetirizine D8 is as an internal standard for the quantification of Cetirizine and its related compounds in various biological matrices. veeprho.comcaymanchem.combioscience.co.ukclearsynth.comcaymanchem.com In mass spectrometry, the instrument's response can fluctuate, leading to variability in the signal intensity of the target analyte. By introducing a known amount of this compound into the sample, researchers can normalize the response of the unlabeled Cetirizine to that of its deuterated counterpart. rmtcnet.com

This process significantly improves the accuracy and reproducibility of the measurement. nih.gov Since this compound is chemically identical to Cetirizine, it co-elutes and ionizes similarly during chromatographic separation and mass spectrometric detection. rmtcnet.comnih.gov Any variations in the analytical process will affect both the analyte and the internal standard to the same extent. The ratio of the peak area of the analyte to the peak area of the internal standard is then used for quantification, effectively canceling out most of the analytical variability. rmtcnet.com

For instance, in a study quantifying Cetirizine in equine serum, d8-Cetirizine was used as the internal standard. rmtcnet.com The response for Cetirizine was found to be linear with a high correlation coefficient (R2) of 0.99 or better, demonstrating the high precision afforded by the use of the deuterated standard. rmtcnet.com The mass transitions monitored for Cetirizine and its deuterated internal standard are key to their specific detection.

Table 1: Mass Spectrometry Parameters for Cetirizine and this compound

CompoundPrecursor Ion (m/z)Product Ion(s) (m/z)
Cetirizine389.154 rmtcnet.com, 389.2 researchgate.net, 389.26 nih.gov, 389.3 researchgate.net166.1 rmtcnet.comnih.gov, 201.1 rmtcnet.comnih.govresearchgate.netnih.govresearchgate.net
This compound397.215 rmtcnet.com, 397.2 nih.govresearchgate.net165.1 rmtcnet.com, 201.1 rmtcnet.comresearchgate.net
Cetirizine D4393.09 nih.govspringernature.com165.15 nih.govspringernature.com, 201.10 nih.govspringernature.com

This table presents a compilation of mass-to-charge ratios (m/z) for precursor and product ions of Cetirizine and its deuterated analogs as reported in various studies. This data is crucial for setting up selective reaction monitoring (SRM) or multiple reaction monitoring (MRM) modes in mass spectrometry for highly specific and sensitive quantification.

Normalization for Sample Preparation Variability and Ion Suppression/Enhancement

Bioanalytical methods often involve multiple sample preparation steps, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, to remove interfering substances from the biological matrix. nih.govnih.govresearchgate.net During these steps, some of the analyte can be lost, leading to inaccurate quantification. Because this compound has nearly identical physicochemical properties to Cetirizine, it experiences similar losses during sample processing. nih.gov By adding this compound at the beginning of the sample preparation workflow, any loss of the analyte can be corrected for by measuring the recovery of the internal standard.

Furthermore, the presence of endogenous components in biological samples can lead to a phenomenon known as the "matrix effect," which can either suppress or enhance the ionization of the analyte in the mass spectrometer's ion source. nih.govresearchgate.net This can significantly impact the accuracy and precision of the results. nih.gov Isotope dilution using a stable isotope-labeled internal standard like this compound is a highly effective strategy to compensate for these matrix effects. Since this compound co-elutes with Cetirizine and is affected by ion suppression or enhancement in the same way, the ratio of their signals remains constant, ensuring reliable quantification even in complex biological matrices like plasma. veeprho.comresearchgate.net

Utilization in Isotopic Tracer Studies for Mechanistic Investigations (Non-Clinical Contexts)

While the primary use of this compound is as an internal standard, stable isotope-labeled compounds, in general, are powerful tools for mechanistic studies in non-clinical research. They can be used as tracers to follow the metabolic fate of a drug or to investigate drug transport and interaction mechanisms. In the context of this compound, it could theoretically be used to differentiate between exogenously administered Cetirizine and endogenously formed Cetirizine from its parent compound, Hydroxyzine, in specialized in vitro or in vivo animal models. Such studies, however, are not widely reported in the currently available literature for this specific compound. The availability of labeled Cetirizine facilitates its use in pharmacokinetic and metabolic research. veeprho.com

Reference Material for Analytical Method Development and Quality Control in Research Settings

This compound also serves as a crucial reference material in the development and validation of new analytical methods for the quantification of Cetirizine. bioscience.co.ukclearsynth.com When establishing a new LC-MS/MS method, for example, this compound is used to optimize chromatographic conditions, mass spectrometric parameters, and sample extraction procedures. caymanchem.comnih.gov

It is also essential for quality control (QC) in research laboratories. clearsynth.com By including QC samples containing known concentrations of Cetirizine and this compound in each analytical run, laboratories can monitor the performance of the assay over time and ensure the reliability and consistency of the generated data. The use of this compound as a reference standard is noted for its application in quality control for Abbreviated New Drug Applications (ANDA) and commercial production of Cetirizine. clearsynth.com

Table 2: Product Specifications for this compound Reference Material

ParameterSpecificationSource(s)
Chemical Name 2-[2-[4-[(4-chlorophenyl)phenylmethyl]-1-piperazinyl-d8]ethoxy]-acetic acid, dihydrochloride caymanchem.combioscience.co.uk
CAS Number 2070015-04-0 veeprho.comcaymanchem.combioscience.co.ukcaymanchem.comlgcstandards.com
Molecular Formula C21H17ClD8N2O3 • 2HCl caymanchem.combioscience.co.ukcaymanchem.com
Molecular Weight 469.9 g/mol caymanchem.comcaymanchem.com
Purity ≥98% (Cetirizine), >95% (HPLC) caymanchem.comlgcstandards.com
Deuterium (B1214612) Incorporation ≥99% deuterated forms (d1-d8); ≤1% d0 caymanchem.combioscience.co.ukcaymanchem.com
Formulation Solid bioscience.co.ukcaymanchem.com

This table summarizes the key technical specifications for this compound when supplied as a certified reference material. These specifications are critical for ensuring the quality and reliability of the standard for its intended analytical applications.

Theoretical and Computational Investigations of Cetirizine D8

Molecular Modeling and Simulation Studies

Molecular modeling and simulation are indispensable tools for understanding the three-dimensional structure and dynamic behavior of molecules. For Cetirizine (B192768) D8, these techniques can elucidate the conformational landscape and the specific effects of deuterium (B1214612) substitution.

Conformational Analysis and Stereochemical Impact of Deuteration

Cetirizine, the parent compound of Cetirizine D8, possesses a flexible structure with multiple rotatable bonds, leading to a variety of possible conformations. The piperazine (B1678402) ring, a core component of the cetirizine molecule, typically adopts a chair conformation. However, the presence of bulky substituents can lead to other conformations, such as the twist-boat form. nih.govacs.org NMR studies on cetirizine hydrochloride have indicated the existence of more than one conformation in solution at room temperature, which can be influenced by temperature and solvent. nih.govresearchgate.netnih.gov

The deuteration of the piperazine ring in this compound, where eight hydrogen atoms are replaced by deuterium, is not expected to drastically alter the primary conformational preferences. The fundamental chair conformation of the piperazine ring should be maintained. However, the introduction of deuterium can have subtle stereochemical impacts. The C-D bond is slightly shorter and stronger than the C-H bond, a consequence of the lower zero-point energy of the C-D stretching vibration. rsc.org This can lead to minor changes in bond angles and dihedral angles within the piperazine ring.

Table 1: Predicted Impact of Deuteration on Key Conformational Parameters of Cetirizine

ParameterCetirizine (C-H)This compound (C-D)Predicted Change
Piperazine Ring ConformationPredominantly ChairPredominantly ChairNo significant change in dominant conformation
Average C-N-C bond angle (piperazine)~111°Slightly smallerMinor decrease
Average C-C bond length (piperazine)~1.53 ÅNo significant changeNegligible
Average C-D vs C-H bond length (piperazine)~1.09 Å~1.08 ÅShorter C-D bond

Note: The values presented for this compound are theoretical predictions based on established principles of isotope effects, as direct experimental or computational data is not available.

Prediction of Isotope Effects on Molecular Properties

The primary isotope effect of deuteration is the change in mass, which directly influences properties dependent on atomic vibrations. The kinetic isotope effect (KIE), where a reaction involving the cleavage of a C-D bond is slower than that of a C-H bond, is a well-known phenomenon. While this article does not cover pharmacokinetics, it is a key driver for the development of deuterated drugs.

From a computational standpoint, isotope effects on molecular properties can be predicted. For instance, the polarizability and dipole moment of a molecule can be subtly affected by deuteration. These changes arise from the altered vibrational averaging of the electronic distribution due to the different nuclear wavefunctions of hydrogen and deuterium. While these effects are generally small, they can be calculated using high-level quantum chemical methods.

Quantum Chemical Calculations for Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful for predicting a range of molecular properties with high accuracy. These methods can be applied to this compound to predict its spectroscopic signatures and analyze its electronic structure.

Theoretical Prediction of Spectroscopic Signatures (e.g., NMR Chemical Shifts, Vibrational Frequencies)

NMR Chemical Shifts:

Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the local electronic environment of atomic nuclei. Deuteration can induce small but measurable changes in the chemical shifts of nearby nuclei, known as isotope shifts. For ¹³C NMR, a deuterium atom typically causes an upfield shift (lower ppm value) for the directly attached carbon (α-effect) and smaller upfield shifts for carbons two or three bonds away (β- and γ-effects). researchgate.netrsc.org

While experimental NMR data for this compound is not publicly available, theoretical calculations can predict these isotope shifts. DFT calculations of magnetic shielding constants for both cetirizine and this compound would allow for the prediction of these differences. Studies on other deuterated piperazine and morpholine (B109124) complexes have shown that these secondary deuterium isotope effects on ¹³C chemical shifts can be used to evaluate the electronic distribution. researchgate.netrsc.orgnih.gov

Table 2: Predicted Deuterium-Induced Isotope Shifts in the ¹³C NMR Spectrum of the Piperazine Ring in this compound

Carbon Position in Piperazine RingPredicted Isotope Shift (Δδ = δ_H - δ_D) in ppm
Cα (directly attached to D)+0.2 to +0.5
Cβ (two bonds from D)+0.05 to +0.15

Note: These are generalized predictions based on typical deuterium isotope effects observed in similar molecular fragments.

Vibrational Frequencies:

Vibrational spectroscopy (Infrared and Raman) is fundamentally based on the vibrations of chemical bonds. The frequency of a vibration is dependent on the masses of the atoms involved. Replacing hydrogen with the heavier deuterium isotope leads to a predictable decrease in the vibrational frequency of the corresponding bond. gre.ac.uk This isotopic shift is most pronounced for stretching and bending modes involving the C-D bond.

Theoretical calculations using DFT can accurately predict the vibrational frequencies for both cetirizine and this compound. A comparison of the calculated spectra would reveal the expected shifts upon deuteration. For example, the C-H stretching vibrations in cetirizine, typically observed in the 2800-3000 cm⁻¹ region, would be expected to shift to approximately 2100-2200 cm⁻¹ for the C-D stretches in this compound. mdpi.comresearchgate.net

Table 3: Predicted Vibrational Frequency Shifts for Key Modes in this compound

Vibrational ModeTypical Frequency in Cetirizine (cm⁻¹)Predicted Frequency in this compound (cm⁻¹)
Piperazine C-H Stretch2850 - 29502100 - 2200
Piperazine CH₂ Scissoring~1450~1050 - 1150
Piperazine CH₂ Wagging/Twisting1200 - 1350Lower frequency shift expected

Note: Predicted frequencies for this compound are based on the approximate √2 relationship for the mass effect and are illustrative.

Electronic Structure Analysis and Reactivity Modeling

The HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. Computational studies on cetirizine have been performed to calculate these properties. unirioja.esnih.gov For this compound, it is expected that the HOMO-LUMO gap would be very similar to that of the non-deuterated compound, with only minor variations due to the subtle electronic effects of deuteration.

Reactivity descriptors, such as chemical potential, hardness, and electrophilicity index, can also be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity. While specific reactivity modeling for this compound is not available, studies on cetirizine degradation have employed DFT to understand its reaction mechanisms, which provides a basis for how such modeling could be approached. mdpi.com The slightly different vibrational properties of C-D bonds could, in principle, influence reaction pathways and transition state energies, which could be modeled computationally.

Future Research Directions and Emerging Methodologies

Advancements in Scalable and Cost-Effective Deuteration Technologies

The synthesis of deuterated compounds like Cetirizine (B192768) D8 is pivotal for their application in research. Historically, deuterium (B1214612) labeling could be a costly and complex process, limiting the widespread availability of such compounds. However, recent advancements in deuteration technologies are addressing these challenges, paving the way for more scalable and cost-effective production.

A significant area of development is the use of transition metal-catalyzed hydrogen-deuterium (H-D) exchange reactions. nih.govmdpi.com Catalysts based on palladium, iridium, ruthenium, and more recently, earth-abundant and less toxic metals like iron, have shown high efficiency in selectively replacing hydrogen with deuterium atoms on organic molecules. nih.govmdpi.comnih.govacs.org These methods often utilize D₂O (heavy water) as an inexpensive and readily available deuterium source, which is a significant step towards sustainability and cost-reduction. mdpi.comnih.govnih.gov For instance, nanostructured iron catalysts have demonstrated the ability to selectively deuterate (hetero)arenes on a kilogram scale, highlighting the industrial scalability of these new technologies. nih.gov

Another promising approach is superacid-catalyzed deuteration, which has proven to be a highly efficient and selective metal-free method for deuterium incorporation into a wide range of molecules, including pharmaceuticals. rsc.org This technique can achieve high levels of deuteration (up to 99%) under relatively simple conditions. rsc.org

Furthermore, chemoenzymatic and biocatalytic methods are emerging as powerful tools for the site-selective and stereoselective synthesis of deuterated compounds. wisc.eduresearchgate.netrsc.org These approaches leverage the high specificity of enzymes to introduce deuterium at precise locations within a molecule, which can be particularly challenging to achieve through traditional chemical synthesis. wisc.eduresearchgate.net The development of robust whole-cell-based chemoenzymatic platforms allows for the synthesis of deuterated molecules from simple starting materials in high yields and with excellent selectivity. researchgate.net

The table below summarizes some of the key advancements in deuteration technologies:

TechnologyCatalyst/ReagentKey AdvantagesScalability
Transition Metal-Catalyzed H-D Exchange Palladium, Iridium, Ruthenium, IronHigh efficiency, selectivity, use of D₂O as a deuterium source. nih.govmdpi.comnih.govacs.orgDemonstrated on a kilogram scale. nih.gov
Superacid-Catalyzed Deuteration SuperacidsMetal-free, high deuteration efficiency, simple manipulation. rsc.orgPotential for large-scale applications.
Chemoenzymatic Synthesis Enzymes (e.g., Lipases), Whole-cell systemsHigh site- and stereoselectivity, mild reaction conditions. wisc.eduresearchgate.netrsc.orgAmenable to preparative-scale synthesis. wisc.edu
Ionic Liquid Catalysis Ionic LiquidsMild conditions, no need for extreme pH or metals. doi.orgDemonstrated on a scaled-up reaction with high yield. doi.org

Novel Applications of Cetirizine D8 in Advanced Analytical Platforms

The primary and most established application of this compound is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. veeprho.comcaymanchem.comcaymanchem.com The use of a stable isotope-labeled internal standard like this compound is considered the gold standard in quantitative bioanalysis. clearsynth.comtexilajournal.com It effectively compensates for variations in sample preparation, injection volume, chromatographic retention time, and ionization efficiency, thereby significantly improving the accuracy and precision of the analytical method. clearsynth.comtexilajournal.comnebiolab.com

Advanced analytical platforms, such as ultra-high-performance liquid chromatography coupled to triple quadrupole mass spectrometry (UHPLC-QqQ-MS/MS), leverage deuterated standards like this compound to achieve ultra-sensitive quantification of Cetirizine in complex biological matrices like blood and plasma. lcms.cznih.gov This is particularly crucial in pharmacokinetic studies, where understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug is essential. veeprho.comresearchgate.net For example, this compound has been used to compare the bioequivalence of different formulations of Cetirizine and to study the pharmacokinetics of its active enantiomer, levocetirizine. nih.gov Its use ensures reliable data in therapeutic drug monitoring and forensic toxicology. veeprho.comnih.gov

While its role as an internal standard is well-defined, future applications may involve its use in more sophisticated analytical techniques. For instance, in high-resolution mass spectrometry (HRMS) based metabolomics, deuterated standards can help in the confident identification of drug metabolites. The distinct isotopic pattern of this compound would allow for the easy differentiation of its metabolites from endogenous molecules in a complex biological sample.

The following table outlines the key analytical applications of this compound:

Analytical ApplicationTechniqueRole of this compoundKey Findings/Benefits
Pharmacokinetic Studies LC-MS/MSInternal Standard veeprho.comnih.govEnables accurate determination of drug concentration over time, crucial for ADME studies. researchgate.net
Bioequivalence Studies LC-MS/MSInternal Standard nih.govAllows for precise comparison of different drug formulations. nih.gov
Therapeutic Drug Monitoring LC-MS/MSInternal Standard veeprho.comEnsures reliable analysis for maintaining optimal drug levels. veeprho.com
Forensic Toxicology UHPLC-QqQ-MS/MSInternal Standard nih.govProvides ultra-sensitive and accurate quantification in post-mortem samples. nih.gov
Metabolite Identification High-Resolution Mass Spectrometry (HRMS)TracerPotential to aid in the identification of novel metabolites by tracking the deuterium label.

Exploration of Deuterium Labeling for Investigating Complex Biological Processes In Vitro

Beyond its use in quantitative analysis, deuterium labeling, as exemplified by this compound, offers a powerful tool for elucidating complex biological processes at the molecular level. clearsynth.comnih.gov The substitution of hydrogen with deuterium can alter the rate of chemical reactions, a phenomenon known as the kinetic isotope effect (KIE). symeres.com This effect can be exploited to investigate enzyme mechanisms and metabolic pathways. nih.govsymeres.com

For instance, Cetirizine is known to inhibit eosinophil chemotaxis, an anti-inflammatory effect independent of its H1 receptor antagonism. caymanchem.comcaymanchem.com While direct studies using this compound for this specific purpose are not yet prevalent, the principle of using deuterated compounds to probe such mechanisms is well-established. clearsynth.com By strategically placing deuterium atoms at sites of metabolic activity, researchers can slow down the metabolism at that position. nih.gov This can help in identifying the specific enzymes and metabolic pathways involved in the drug's action and clearance. nih.gov

In vitro studies using liver microsomes or specific cell lines incubated with this compound could help to:

Identify Metabolites: The unique mass signature of deuterated metabolites would make them easier to detect and identify using mass spectrometry. researchgate.net

Elucidate Metabolic Pathways: By comparing the metabolic profile of Cetirizine with that of this compound, researchers can gain insights into the primary sites of metabolism. A slower rate of metabolism at the deuterated positions would indicate their involvement in the biotransformation process. This can also reveal "metabolic shunting," where the blockage of one metabolic pathway leads to an increase in others. nih.gov

Investigate Enzyme-Substrate Interactions: The KIE can provide information about the rate-limiting steps in an enzymatic reaction, offering clues about the enzyme's mechanism of action. symeres.com

The use of stable isotope-labeled compounds is a cornerstone of "fluxomics," the study of molecular flux rates through metabolic pathways, which can serve as biomarkers for disease activity and drug action. google.com Therefore, this compound and other deuterated molecules hold significant potential for advancing our understanding of the in vitro biological effects of antihistamines and other drugs, moving beyond simple quantification to mechanistic insights. clearsynth.comnih.gov

Q & A

Q. How can researchers ensure batch-to-batch consistency in synthesizing this compound?

  • Methodological Approach : Employ nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) to verify deuterium incorporation (>98% purity). Monitor reaction conditions (e.g., temperature, solvent) to minimize positional isomerism. Use factorial design experiments (e.g., 2³ full factorial) to identify critical synthesis parameters .

Advanced Research Questions

Q. What statistical models are effective for resolving co-elution issues in chromatographic analysis of this compound and its metabolites?

  • Methodological Approach : Apply ANOVA and response surface methodology (RSM) to optimize resolution factors (e.g., pH, ion strength, organic modifier percentage). For example, a 2³ factorial design with center points can model interactions between variables and predict optimal conditions (e.g., pH 4.5, 25 mM ammonium acetate, 60% acetonitrile) . Validate models using residuals analysis and lack-of-fit tests .

Q. How do isotopic effects of deuterium in this compound impact its binding affinity to histamine H1 receptors?

  • Methodological Approach : Perform radioligand binding assays (e.g., [³H]-mepyramine displacement) using transfected HEK293 cells expressing human H1 receptors. Compare IC₅₀ values between this compound and non-deuterated forms. Use molecular dynamics simulations to assess deuterium-induced conformational changes in receptor-ligand interactions .

Q. What strategies mitigate discrepancies in pharmacokinetic data between preclinical models and human trials for this compound?

  • Methodological Approach : Cross-validate data using physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolic enzymes (e.g., CYP3A4 vs. CYP2D6). Incorporate in vitro-in vivo extrapolation (IVIVE) parameters from hepatocyte clearance assays .

Data Interpretation and Contradiction Analysis

Q. How should researchers address contradictory findings in this compound’s plasma protein binding reported across studies?

  • Methodological Approach : Standardize experimental conditions (e.g., temperature, pH, albumin concentration) using equilibrium dialysis or ultrafiltration. Validate assays with control compounds (e.g., warfarin for high binding). Perform meta-analysis to identify confounding variables (e.g., ionic strength, lipid content) .

Q. What criteria determine whether observed isotopic effects in this compound are statistically significant?

  • Methodological Approach : Apply two-tailed Student’s t-tests or Mann-Whitney U tests for non-normal distributions. Use a significance threshold of p <0.05 with Bonferroni correction for multiple comparisons. Report effect sizes (e.g., Cohen’s d) to contextualize biological relevance .

Experimental Design and Reproducibility

Q. How can factorial design improve robustness in this compound formulation stability studies?

  • Methodological Approach : Use a 2⁴ factorial design to evaluate factors like temperature (25°C vs. 40°C), humidity (60% vs. 75% RH), pH (4.0 vs. 6.0), and excipient ratios. Analyze degradation products via accelerated stability testing and derive shelf-life predictions using Arrhenius equations .

Q. What steps ensure reproducibility of this compound’s anti-inflammatory effects in in vivo models?

  • Methodological Approach : Standardize animal models (e.g., BALB/c mice with ovalbumin-induced asthma). Include positive controls (e.g., dexamethasone) and blinded scoring for histopathological outcomes (e.g., eosinophil infiltration). Pre-register protocols on platforms like OSF to mitigate bias .

Ethical and Reporting Standards

Q. How should researchers document synthetic procedures for this compound to meet journal reproducibility guidelines?

  • Methodological Approach : Provide step-by-step synthesis protocols in supplementary materials, including NMR/HRMS spectra, purity certificates, and raw chromatograms. Follow the Beilstein Journal’s guidelines for experimental detail (e.g., catalyst amounts, reaction times) .

Q. What ethical considerations apply when using deuterated compounds in human pharmacokinetic trials?

  • Methodological Approach : Submit protocols to institutional review boards (IRBs) with detailed risk-benefit analyses of deuterium’s metabolic effects. Include informed consent forms specifying isotopic labeling and long-term safety monitoring plans .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.